Increased Lipophilicity (LogP) Relative to Unsubstituted 2-Oxa-6-azaspiro[3.3]heptane
The gem-dimethyl substitution on 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane elevates its computed lipophilicity compared to the unsubstituted 2-oxa-6-azaspiro[3.3]heptane scaffold. This shift is critical for optimizing membrane permeability and tissue distribution in lead candidates. Experimental XLogP3 data for the target compound is 0.3 [1], while alternative sources report a measured LogP of 0.71 [2]. In contrast, the unsubstituted analog 2-oxa-6-azaspiro[3.3]heptane exhibits LogP values ranging from -0.55 to -0.30, depending on the computational method [3]. This represents a difference of approximately 0.85 to 1.0 LogP units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.3; measured LogP = 0.71 |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.3]heptane: LogP = -0.55 to -0.30 |
| Quantified Difference | ΔLogP ≈ 0.85–1.0 units (higher lipophilicity) |
| Conditions | Computed properties (PubChem XLogP3, Molbase LogP) vs. ChemSrc/ChemSpider experimental LogP |
Why This Matters
This quantifiable increase in lipophilicity enables medicinal chemists to fine-tune the ADME profile of a lead series without altering the core spirocyclic pharmacophore.
- [1] PubChem. (2026). 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. CID 59420853. XLogP3-AA = 0.3. View Source
- [2] Molbase. (n.d.). 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. LogP = 0.71360. View Source
- [3] ChemSrc. (2022). 2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7). LogP = -0.55; ChemSpider ACD/LogP: -0.55. View Source
